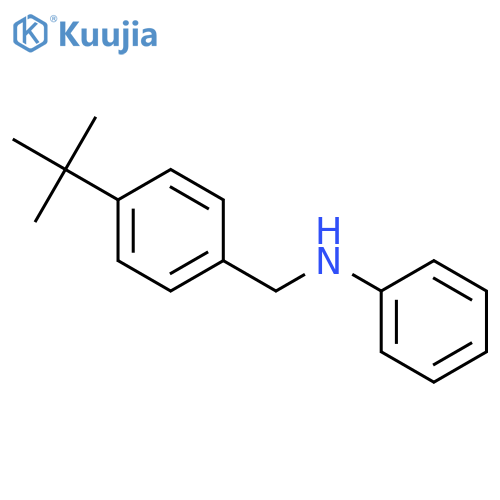Cas no 323574-82-9 (Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-)

323574-82-9 structure
商品名:Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-
- N-[(4-tert-butylphenyl)methyl]aniline
- N-(4-tert-Butylbenzyl)aniline
- MFCD11124540
- AKOS005293097
- SCHEMBL7995375
- 323574-82-9
-
- MDL: MFCD11124540
- インチ: InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3
- InChIKey: PVAVPLXNUBVKPH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 239.167399674Da
- どういたいしつりょう: 239.167399674Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB491109-1 g |
N-(4-tert-Butylbenzyl)aniline |
323574-82-9 | 1g |
€340.00 | 2023-04-20 | ||
| abcr | AB491109-1g |
N-(4-tert-Butylbenzyl)aniline; . |
323574-82-9 | 1g |
€340.00 | 2025-02-15 |
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
323574-82-9 (Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-) 関連製品
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:323574-82-9)Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-

清らかである:99%
はかる:1g
価格 ($):201.0